Sitafloxacin

描述

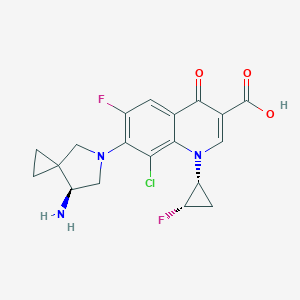

Structure

3D Structure

属性

IUPAC Name |

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUZDKCDAWUEGK-CYZMBNFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127254-12-0 | |

| Record name | Sitafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127254-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sitafloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SITAFLOXACIN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sitafloxacin's Mechanism of Action Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitafloxacin, a fourth-generation fluoroquinolone, demonstrates potent bactericidal activity against a broad spectrum of gram-positive bacteria, including strains resistant to other antibiotics.[1] Its efficacy is rooted in a dual-targeting mechanism, simultaneously inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] This balanced inhibition disrupts DNA replication, transcription, and chromosome segregation, ultimately leading to bacterial cell death.[2] This guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental workflows.

Core Mechanism of Action: Dual Inhibition of Topoisomerase Enzymes

The primary mode of action for this compound, like other fluoroquinolones, is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication and transcription.[3]

-

DNA Gyrase: Composed of two GyrA and two GyrB subunits, this enzyme introduces negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication and for relieving torsional stress during transcription.[4]

-

Topoisomerase IV: A heterotetramer of two ParC and two ParE subunits, its main role in gram-positive bacteria is the decatenation, or unlinking, of intertwined daughter chromosomes following DNA replication, which is essential for proper cell division.[5]

This compound exerts its bactericidal effect by binding to the enzyme-DNA complex. This stabilizes a transient state where the DNA is cleaved, forming a ternary this compound-enzyme-DNA complex.[6] This "cleavage complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[7] These breaks trigger a cascade of events, including the SOS response, and ultimately result in the cessation of DNA synthesis and cell death.[1]

A key feature of this compound is its balanced inhibitory activity against both DNA gyrase and topoisomerase IV in many gram-positive pathogens.[1] This dual-targeting capability is significant because it may reduce the likelihood of resistance development. Resistance to fluoroquinolones often arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes (gyrA, gyrB, parC, and parE).[8] An antibiotic that potently inhibits both targets can still be effective even if a mutation arises in one of them.[1]

Quantitative Data: In Vitro Activity

This compound's potency is quantified by its Minimum Inhibitory Concentration (MIC) and its 50% inhibitory concentration (IC50) against its target enzymes.

Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This compound consistently demonstrates low MIC values against a wide array of gram-positive bacteria.

| Gram-Positive Bacterium | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus (MSSA) | ≤0.03 - 0.06 | 0.03 - 0.5 | [9][10] |

| Staphylococcus aureus (MRSA) | 0.25 | 0.25 - 2.0 | [10][11] |

| Streptococcus pneumoniae | ≤0.03 | 0.03 - 0.125 | [9][10] |

| Streptococcus pyogenes | ≤0.03 | 0.06 | [9][11] |

| Enterococcus faecalis | 0.25 | 0.25 - 2.0 | [9][11] |

Table 1: MIC₅₀ and MIC₉₀ values of this compound against selected gram-positive bacteria.

Enzyme Inhibition (IC₅₀)

The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the enzymatic activity of DNA gyrase and topoisomerase IV.

| Bacterium | Enzyme | This compound IC₅₀ (µg/mL) | Ciprofloxacin IC₅₀ (µg/mL) | Levofloxacin IC₅₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus | DNA Gyrase | 0.915 - 1.5 | ~126 | ~10.2 | [12] |

| Staphylococcus aureus | Topoisomerase IV | 1.62 - 2.8 | ~31.6 | ~11.8 | [12] |

| Enterococcus faecalis | DNA Gyrase | 1.38 | 27.8 | 28.1 | [2] |

| Enterococcus faecalis | Topoisomerase IV | 1.42 | 9.30 | 8.49 | [2] |

| Streptococcus pneumoniae | DNA Gyrase | 3.2 | 20 | >100 | [4] |

| Streptococcus pneumoniae | Topoisomerase IV | 0.8 | 5 | 10 | [4] |

Table 2: Comparative 50% inhibitory concentrations (IC₅₀) of this compound and other fluoroquinolones against DNA gyrase and topoisomerase IV.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inhibitory effects of this compound on its target enzymes.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. The inhibition of this activity by this compound is quantified by analyzing the DNA topology using agarose gel electrophoresis.

Materials:

-

Purified DNA gyrase (GyrA and GyrB subunits) from the target gram-positive bacterium.

-

Relaxed circular plasmid DNA (e.g., pBR322).

-

Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin).

-

ATP solution.

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.125% bromophenol blue, 25% glycerol).

-

Agarose, TAE or TBE buffer.

-

DNA stain (e.g., ethidium bromide).

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing gyrase assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and ATP (e.g., 1.5 mM).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control (solvent only) and a no-enzyme control.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase (e.g., 2.5 nM GyrA and 3.5 nM GyrB) to each tube, except the no-enzyme control.[13]

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).[13]

-

Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

-

Electrophoresis: Load the samples onto a 1% agarose gel. Perform electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualization and Analysis: Stain the gel with a DNA stain and visualize under UV light. The degree of inhibition is determined by the reduction in the amount of supercoiled DNA compared to the no-drug control. The IC₅₀ value is calculated from the dose-response curve.

Topoisomerase IV Decatenation/Relaxation Inhibition Assay

This assay measures the primary activity of topoisomerase IV, which is to decatenate interlinked DNA networks (kinetoplast DNA, kDNA) or relax supercoiled plasmids.

Materials:

-

Purified topoisomerase IV (ParC and ParE subunits) from the target gram-positive bacterium.

-

Substrate DNA: Kinetoplast DNA (kDNA) for decatenation assays or supercoiled plasmid DNA for relaxation assays.

-

Topoisomerase IV assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl₂, 5 mM DTT, 50 µg/mL albumin).[14]

-

ATP solution.

-

This compound stock solution.

-

Stop solution/loading dye.

-

Agarose, TAE or TBE buffer.

-

DNA stain.

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing topoisomerase IV assay buffer, kDNA (e.g., 200 ng) or supercoiled plasmid DNA, and ATP (e.g., 1.5 mM).[14]

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes, including a no-drug control.

-

Enzyme Addition: Start the reaction by adding purified topoisomerase IV.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).[14]

-

Reaction Termination: Stop the reactions by adding the stop solution/loading dye.

-

Electrophoresis: Load the samples onto a 1% agarose gel. For decatenation assays, the large kDNA network remains in the well, while the released minicircles migrate into the gel. For relaxation assays, the different topoisomers are separated.

-

Visualization and Analysis: Stain the gel and visualize. For decatenation, inhibition is observed as a decrease in the amount of released minicircles. For relaxation, inhibition is seen as a persistence of the supercoiled form. The IC₅₀ is calculated based on the concentration-dependent inhibition.

Conclusion

This compound's potent bactericidal activity against gram-positive bacteria is a direct consequence of its efficient and balanced inhibition of both DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts critical cellular processes, leading to DNA damage and cell death. The low MIC and IC₅₀ values underscore its high potency, even against strains that have developed resistance to other fluoroquinolones. The experimental protocols outlined provide a framework for the continued investigation and characterization of novel topoisomerase inhibitors, contributing to the development of next-generation antibacterial agents.

References

- 1. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 4. Streptococcus pneumoniae DNA Gyrase and Topoisomerase IV: Overexpression, Purification, and Differential Inhibition by Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification of DNA Topoisomerases and Inhibition by Fluoroquinolones | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. elearning.unimib.it [elearning.unimib.it]

- 8. In vitro activity of this compound against clinical strains of Streptococcus pneumoniae with defined amino acid substitutions in QRDRs of gyrase A and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [In vitro activity of this compound against clinical isolates in 2012] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Activities of this compound (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. inspiralis.com [inspiralis.com]

Sitafloxacin Hydrate: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and structural characteristics of Sitafloxacin hydrate, a potent, broad-spectrum fluoroquinolone antibiotic. The information presented herein is intended to support research, development, and clinical application of this important therapeutic agent.

Chemical and Physical Properties

This compound hydrate is a synthetic, broad-spectrum antibacterial agent.[1][2] The hydrated form is clinically relevant for its formulation and stability.[3] It is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[1][4]

Table 1: Physicochemical Properties of this compound Hydrate

| Property | Value | Reference |

| Chemical Name | 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;hydrate | [5] |

| IUPAC Name | 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid | [6] |

| Molecular Formula | C₁₉H₁₈ClF₂N₃O₃•1.5H₂O | [7] |

| Molecular Weight | 436.84 g/mol | [7][8][9] |

| CAS Number | 163253-35-8 | [7] |

| Appearance | White to Off-White Solid | [10][11] |

| Melting Point | 145-147°C (decomposes) | [10] |

| Hydrogen Bond Donor Count | 3 | [12] |

| Hydrogen Bond Acceptor Count | 9 | [12] |

| Rotatable Bond Count | 3 | [12] |

| Topological Polar Surface Area | 87.9 Ų | [12] |

Table 2: Solubility of this compound Hydrate

| Solvent | Solubility | Reference |

| DMSO | ≥6.6 mg/mL | [5][9] |

| Water | Insoluble | [5] |

| Ethanol | Insoluble | [5] |

| Aqueous Base | Slightly Soluble | [10] |

| Methanol (Heated) | Very Slightly Soluble | [10] |

Chemical Structure

The chemical structure of this compound is characterized by a fluoroquinolone core with a unique spiro-amino side chain, which contributes to its potent and broad-spectrum antibacterial activity.[13]

Caption: Chemical structure of this compound.

Crystalline Structure and Polymorphism

This compound exists in various crystalline forms, including two anhydrates (α-form and β-form) and three hydrates (hemihydrate, monohydrate, and sesquihydrate).[14] The sesquihydrate form is noted for its channel-like structure that accommodates water molecules.[14] The hydration state of this compound hydrate can vary depending on relative humidity and temperature, exhibiting non-stoichiometric behavior.[15] The crystal structure plays a significant role in the physicochemical properties of the drug, such as solubility and photostability.[14]

Experimental Protocols

4.1. Synthesis of this compound

A common synthetic route for this compound involves the reaction of ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate with triethylorthoformate and (1R,2S)-(-)-cis-1,2-fluorine cyclopropane amino-p-toluene sulfonic acid salt. This is followed by hydrolysis of the ester and subsequent condensation with (S)-N-[(oxoboryl)methylene]-5-azaspiro[4][14]heptan-7-amine, and finally, deprotection to yield this compound.[2]

Caption: Simplified workflow for the synthesis of this compound.

4.2. Structural Characterization

The chemical structure of synthesized this compound is typically confirmed using a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.[2]

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound.[2]

-

Elemental Analysis: This technique is used to determine the elemental composition of the synthesized compound.[2]

4.3. Crystal Structure Analysis

The crystalline forms of this compound hydrate are characterized by the following methods:

-

X-Ray Powder Diffraction (XRPD): XRPD is used to identify the crystalline phase and assess the impact of humidity on the crystal structure.[15]

-

Thermal Analysis: Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the dehydration behavior and thermal stability of the hydrates.[15]

-

Single-Crystal X-ray Structural Analysis: This method provides detailed information about the arrangement of atoms and molecules within the crystal lattice, including the location of water molecules in the hydrated forms.[15]

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication and repair.[1][13] Its primary targets are DNA gyrase and topoisomerase IV.[13][16] By stabilizing the complex between these enzymes and DNA, this compound prevents the re-ligation of cleaved DNA strands, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.[13] A key advantage of this compound is its balanced inhibition of both DNA gyrase and topoisomerase IV, which is believed to reduce the likelihood of developing bacterial resistance.[7][16]

Caption: Mechanism of action of this compound.

Conclusion

This compound hydrate is a well-characterized fluoroquinolone antibiotic with a unique chemical structure that confers potent, broad-spectrum antibacterial activity. Its dual-targeting mechanism of action against DNA gyrase and topoisomerase IV makes it an effective agent against a variety of bacterial pathogens, including some resistant strains. The understanding of its solid-state properties, particularly its various hydrated forms, is crucial for its formulation and therapeutic efficacy. This guide provides a foundational understanding for professionals involved in the research and development of this important antibiotic.

References

- 1. What is this compound Hydrate used for? [synapse.patsnap.com]

- 2. asianpubs.org [asianpubs.org]

- 3. CN105566287A - this compound compound - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. This compound | C19H18ClF2N3O3 | CID 461399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. toku-e.com [toku-e.com]

- 8. selleckchem.com [selleckchem.com]

- 9. raybiotech.com [raybiotech.com]

- 10. This compound Sesquihydrate | 163253-35-8 [m.chemicalbook.com]

- 11. medkoo.com [medkoo.com]

- 12. This compound Hydrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 14. Elucidation of the crystal structure-physicochemical property relationship among polymorphs and hydrates of this compound, a novel fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of non-stoichiometric hydration and the dehydration behavior of this compound hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Potent Fluoroquinolone: A Technical Guide to the Discovery and Synthesis of Sitafloxacin (DU-6859a)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitafloxacin (formerly known as DU-6859a) is a fourth-generation fluoroquinolone antibiotic distinguished by its broad-spectrum activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria, including many strains resistant to other antibiotics.[1][2] Developed by Daiichi Sankyo Co., Ltd., its potent dual-targeting mechanism of action, inhibiting both DNA gyrase and topoisomerase IV, has established it as a significant agent in the treatment of various bacterial infections.[1][3][4][5] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental evaluations of this compound, tailored for researchers and professionals in the field of drug development.

Discovery and Development

This compound emerged from extensive research efforts by Daiichi Sankyo to develop a new fluoroquinolone with enhanced antimicrobial activity and a broader spectrum compared to its predecessors.[1] Marketed in Japan under the trade name Gracevit, this compound was identified as a promising candidate for treating a variety of infections, including those caused by multidrug-resistant pathogens.[1][6]

Mechanism of Action

The bactericidal activity of this compound stems from its potent inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, this compound traps the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and subsequent cell death.[5] A key characteristic of this compound is its balanced inhibitory activity against both enzymes, which is believed to contribute to its high potency and a reduced likelihood of resistance development.[3]

References

- 1. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Activities of this compound (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2017190609A1 - Method for preparing efficiently synthetic this compound intermediate (7s)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate - Google Patents [patents.google.com]

- 4. The Journal of the Medical Association of Thailand (J Med Assoc Thai) [jmatonline.com]

- 5. In vitro susceptibility test of this compound against resistant gram-negative bacilli isolated from Thai patients by disk diffusion method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Antibacterial Spectrum of Sitafloxacin Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of sitafloxacin, a fourth-generation fluoroquinolone, against a wide spectrum of clinically significant anaerobic bacteria. This document summarizes key quantitative susceptibility data, details the standardized experimental protocols for its determination, and illustrates the underlying mechanisms and workflows.

Introduction

This compound is a broad-spectrum fluoroquinolone antibacterial agent with potent activity against Gram-positive, Gram-negative, and atypical pathogens.[1] Notably, it exhibits enhanced in vitro activity against anaerobic bacteria compared to older fluoroquinolone generations, such as ciprofloxacin and levofloxacin.[2][3] Its mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.[4][5] This dual-targeting is suggested to contribute to a reduced potential for resistance development.[6] The potent anti-anaerobic activity of this compound makes it a valuable agent for consideration in the treatment of polymicrobial infections where anaerobes play a significant role, such as intra-abdominal infections, odontogenic infections, and certain respiratory tract infections.[7][8]

In Vitro Antibacterial Activity

The in vitro potency of this compound against various anaerobic bacteria has been evaluated in numerous studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its activity. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Bacteroides fragilis Group

The Bacteroides fragilis group are the most commonly isolated anaerobes in clinical infections and are frequently resistant to many antimicrobial agents. This compound demonstrates potent activity against this group.

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Bacteroides fragilis group | 589 | - | - | - | [7] |

| Bacteroides fragilis group | 157 | 0.03 to >16 | 0.12 | 1 | [9] |

| Bacteroides fragilis | - | - | 0.06 | 2 | [10] |

Clostridium Species

This genus includes the significant pathogen Clostridium difficile, a major cause of antibiotic-associated diarrhea. This compound has shown good in vitro activity against C. difficile.

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Clostridium difficile | 143 | 0.03 to 1 | 0.12 | 0.12 | [9] |

| Clostridium difficile (fluoroquinolone-resistant) | 19 | - | 1 | 2 | [4] |

| Clostridium perfringens | 20 | 0.015 to 0.06 | 0.06 | 0.06 | [9] |

Peptostreptococcus Species

Peptostreptococcus species are Gram-positive anaerobic cocci commonly found in various infections, including those of the oral cavity, skin and soft tissues, and respiratory tract.

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Peptostreptococcus spp. | - | - | 0.125 | 4 | [10] |

Prevotella Species

Prevotella species are frequently isolated from infections of the respiratory tract and oral cavity.

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Prevotella spp. | 12 | ≤0.008 to 0.25 | 0.06 | 0.25 | [9] |

Fusobacterium Species

Fusobacterium species are associated with various infections, including periodontal disease and Lemierre's syndrome.

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Fusobacterium spp. | - | - | - | - | [2] |

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro activity against anaerobic bacteria is performed using standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI).[11][12] The two reference methods are agar dilution and broth microdilution.

Agar Dilution Method (CLSI Reference Standard)

The agar dilution method is considered the "gold standard" for anaerobic susceptibility testing and is particularly suited for research and surveillance studies.[11][12]

Methodology:

-

Media Preparation: Brucella agar supplemented with hemin, vitamin K₁, and 5% laked sheep blood is the recommended medium. A series of agar plates are prepared, each containing a specific concentration of this compound. A growth control plate with no antibiotic is also prepared.

-

Inoculum Preparation: Anaerobic bacteria are grown in an appropriate broth medium or on agar plates. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 1 x 10⁵ CFU per spot.

-

Inoculation: A multipoint inoculator is used to apply a standardized volume of each bacterial suspension onto the surface of the antibiotic-containing and control agar plates.

-

Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar) at 35-37°C for 48 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth, or causes a marked reduction in growth, on the agar surface.

Broth Microdilution Method

The broth microdilution method is a practical alternative for clinical laboratories, though its application for anaerobes is primarily limited to the Bacteroides fragilis group.[11][12]

Methodology:

-

Panel Preparation: Commercially available or in-house prepared microtiter plates are used, with each well containing a specific concentration of this compound in an appropriate anaerobic broth medium, such as Wilkins-Chalgren broth.[9]

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard. This is further diluted in the test broth to achieve a final inoculum concentration of approximately 1 x 10⁶ CFU/mL.[9]

-

Inoculation: A standardized volume of the inoculum is dispensed into each well of the microtiter plate.

-

Incubation: The plates are incubated in an anaerobic atmosphere at 35-37°C for 48 hours.[9]

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that prevents visible turbidity (bacterial growth) in the wells.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the dual-targeting mechanism of this compound on bacterial DNA replication.

Caption: Mechanism of action of this compound.

Experimental Workflow for Agar Dilution MIC Testing

The following diagram outlines the key steps in the CLSI reference agar dilution method for determining the MIC of this compound against anaerobic bacteria.

References

- 1. webstore.ansi.org [webstore.ansi.org]

- 2. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. antibiotics.toku-e.com [antibiotics.toku-e.com]

- 6. researchgate.net [researchgate.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Activities of this compound (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 12. journals.asm.org [journals.asm.org]

The Pharmacokinetic Profile of Oral Sitafloxacin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of oral sitafloxacin, a fourth-generation fluoroquinolone antibiotic. The information is compiled from various clinical and preclinical studies to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Executive Summary

Oral this compound is characterized by rapid and extensive absorption, leading to high systemic exposure. It exhibits a high absolute bioavailability of approximately 89%.[1][2][3][4] The pharmacokinetics of this compound are generally linear across the therapeutic dose range, with dose-proportional increases in key exposure parameters such as maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC).[1][5] The drug is widely distributed in the body and is primarily eliminated through the kidneys, with a significant portion excreted as the unchanged parent drug.[2][3] Co-administration with a high-fat meal can delay the rate of absorption, but does not significantly impact the overall extent of bioavailability.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic properties of this compound have been evaluated in several studies involving healthy volunteers and patient populations. The following tables summarize the key pharmacokinetic parameters observed after single and multiple oral doses of this compound.

Table 1: Single-Dose Pharmacokinetics of Oral this compound in Healthy Volunteers

| Dose | Population | Cmax (μg/mL) | AUC (μg·h/mL) | Tmax (h) | t½ (h) | Reference |

| 50 mg | Chinese | 0.72 | 3.97 (AUClast) | 0.85 - 1.21 | 5.19 - 6.28 | [5] |

| 100 mg | Chinese | 1.62 | 8.71 (AUClast) | 0.85 - 1.21 | 5.19 - 6.28 | [5] |

| 200 mg | Chinese | 2.73 | 18.03 (AUClast) | 0.85 - 1.21 | 5.19 - 6.28 | [5] |

| 500 mg | Caucasian | 4.65 | 28.1 (AUC0-∞) | 1.25 (median) | 7.0 | [3][6] |

Table 2: Multiple-Dose Pharmacokinetics of Oral this compound

| Dose Regimen | Population | Cmax (mg/L) | AUC0-24h (mg·h/L) | Reference |

| 50 mg twice daily | Patients with RTIs | 0.57 | 9.38 | [2] |

| 100 mg twice daily | Patients with RTIs | 1.17 | 17.16 | [2] |

Table 3: Bioavailability and Elimination Parameters of Oral this compound

| Parameter | Value | Reference |

| Absolute Bioavailability | 89% (95% CI: 84-94%) | [1][3] |

| Renal Clearance (oral) | 181 mL/min | [3] |

| Unchanged Drug in Urine (48h post-oral dose) | ~61% | [3][6] |

| Serum Protein Binding | ~50% | [1] |

Experimental Protocols

The pharmacokinetic data presented in this guide were generated from well-controlled clinical trials. Below are detailed methodologies from key experiments.

Single-Dose Pharmacokinetic Study in Healthy Chinese Volunteers

-

Study Design: A single-center, open-label, randomized-sequence, three-way crossover study.[5]

-

Subjects: 12 healthy Chinese volunteers.[5]

-

Dosing Regimen: Subjects received single oral doses of 50 mg, 100 mg, and 200 mg of this compound with a 7-day washout period between each dose.[5]

-

Blood Sampling: Blood samples were collected at pre-dose and at various time points post-dose to characterize the plasma concentration-time profile.

-

Analytical Method: Quantification of this compound in plasma was performed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[5]

Absolute Bioavailability Study in Healthy Caucasian Subjects

-

Study Design: A randomized, open-label, two-way crossover study.[3]

-

Subjects: Healthy male and female Caucasian subjects.[3]

-

Dosing Regimen: Subjects received a single oral dose of 500 mg this compound (capsule) and a single intravenous (IV) infusion of 400 mg this compound over 1 hour, with a washout period between doses.[3]

-

Blood and Urine Sampling: Serial blood samples and urine were collected over 48 hours post-dose to determine plasma concentrations and urinary excretion of this compound.[3]

-

Analytical Method: Plasma and urine concentrations of this compound were determined using a validated analytical method.

Bioanalytical Method: HPLC-MS/MS for this compound Quantification

A common analytical method for the quantification of this compound in human plasma is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

-

Sample Preparation: Protein precipitation is a frequently used method for plasma sample preparation.[1]

-

Chromatographic Separation:

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple reaction monitoring (MRM) is used for quantification. The mass transition for this compound is typically m/z 410.2 → 392.2.[7][8] An internal standard, such as dextrorphan (m/z 258.1 → 157.1), is used for accurate quantification.[7][8]

-

-

Validation: The method is validated for linearity, precision, accuracy, and stability to ensure reliable results.[7][8]

Visualized Workflows and Pathways

Experimental Workflow for a this compound Pharmacokinetic Study

References

- 1. Pharmacokinetics and Safety Evaluation of a New Generic this compound: A Phase I Bioequivalence Study in Healthy Chinese Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Population pharmacokinetics and pharmacodynamics of this compound in patients with community-acquired respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and absolute bioavailability of this compound, a new fluoroquinolone antibiotic, in healthy male and female Caucasian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and safety of this compound after single oral doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of this compound in human plasma by liquid chromatography-tandem mass spectrometry method: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of this compound in human plasma by liquid chromatography-tandem mass spectrometry method: application to a pharmacokinetic study. | Sigma-Aldrich [merckmillipore.com]

Sitafloxacin's Dual Assault: A Technical Deep Dive into the Inhibition of DNA Gyrase and Topoisomerase IV

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the inhibitory action of sitafloxacin on two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This compound, a fourth-generation fluoroquinolone, exhibits potent broad-spectrum antibacterial activity by targeting the machinery of DNA replication. This document details the quantitative inhibitory data, step-by-step experimental protocols for assessing enzyme inhibition, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Inhibitory Activity of this compound

This compound demonstrates potent and balanced inhibitory activity against both DNA gyrase and topoisomerase IV, a characteristic that contributes to its broad spectrum of activity and potentially a lower propensity for resistance development. The 50% inhibitory concentrations (IC50) of this compound against these enzymes from various bacterial species are summarized below, alongside comparative data for other fluoroquinolones.

| Fluoroquinolone | Bacterial Species | Target Enzyme | IC50 (µg/mL) |

| This compound | Enterococcus faecalis | DNA Gyrase | 1.38[1] |

| Enterococcus faecalis | Topoisomerase IV | 1.42[1] | |

| Escherichia coli KL-16 | DNA Gyrase | 0.13[2] | |

| Staphylococcus aureus FDA 209-P | Topoisomerase IV | 0.45[2] | |

| Levofloxacin | Enterococcus faecalis | DNA Gyrase | 28.1[1] |

| Enterococcus faecalis | Topoisomerase IV | 8.49[1] | |

| Ciprofloxacin | Enterococcus faecalis | DNA Gyrase | 27.8[1] |

| Enterococcus faecalis | Topoisomerase IV | 9.30[1] | |

| Sparfloxacin | Enterococcus faecalis | DNA Gyrase | 25.7[1] |

| Enterococcus faecalis | Topoisomerase IV | 19.1[1] | |

| Gatifloxacin | Enterococcus faecalis | DNA Gyrase | 5.60[1] |

| Enterococcus faecalis | Topoisomerase IV | 4.24[1] |

Core Mechanism of Action

Fluoroquinolones, including this compound, exert their bactericidal effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. The fundamental mechanism involves the formation of a ternary complex with the enzyme and DNA. This complex traps the enzyme in a state where it has cleaved the DNA, but is prevented from re-ligating the strands.[4][5] This stabilization of the cleavage complex leads to an accumulation of double-strand DNA breaks, which ultimately triggers cell death.[4][5]

DNA gyrase is the primary target of many fluoroquinolones in Gram-negative bacteria, while topoisomerase IV is often the main target in Gram-positive bacteria.[6] this compound is distinguished by its balanced and potent activity against both enzymes, which is believed to contribute to its robust antibacterial efficacy.[1][4]

Detailed Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA and the inhibitory effect of this compound on this process.

Materials:

-

Purified DNA gyrase (subunits A and B)

-

Relaxed pBR322 plasmid DNA

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

5X DNA Gyrase Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, and 0.5 mg/mL albumin.

-

Stop Solution/Loading Dye: 10% SDS, 50 mM EDTA, 0.05% bromophenol blue, 40% sucrose.

-

Agarose

-

Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

-

Ethidium bromide or other DNA staining agent

Procedure:

-

Prepare reaction mixtures on ice. For a 30 µL reaction, combine:

-

6 µL of 5X DNA Gyrase Assay Buffer

-

0.5 µL of relaxed pBR322 DNA (typically 0.5 µg)

-

Varying concentrations of this compound or vehicle control.

-

Nuclease-free water to a final volume of 27 µL.

-

-

Initiate the reaction by adding 3 µL of a pre-determined amount of DNA gyrase (e.g., 1 unit, the amount required to supercoil >90% of the substrate).

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding 6 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel in TAE or TBE buffer.

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software. The IC50 value is the concentration of this compound that inhibits the supercoiling activity by 50%.[1][2]

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of topoisomerase IV to separate catenated (interlinked) DNA networks, such as kinetoplast DNA (kDNA), into individual minicircles, and the inhibition of this activity by this compound.

Materials:

-

Purified topoisomerase IV (subunits ParC and ParE)

-

Kinetoplast DNA (kDNA)

-

This compound stock solution

-

5X Topoisomerase IV Assay Buffer: 200 mM HEPES-KOH (pH 7.6), 500 mM potassium glutamate, 50 mM magnesium acetate, 50 mM DTT, 5 mM ATP, and 250 µg/mL BSA.[7]

-

Stop Solution/Loading Dye

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA staining agent

Procedure:

-

Set up reaction mixtures on ice. For a 30 µL reaction, combine:

-

6 µL of 5X Topoisomerase IV Assay Buffer

-

2 µL of kDNA (typically 200 ng)

-

Varying concentrations of this compound or vehicle control.

-

Nuclease-free water to a final volume of 27 µL.

-

-

Start the reaction by adding 3 µL of a pre-determined amount of topoisomerase IV (e.g., 1 unit, the amount required for complete decatenation).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding 6 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel in TAE or TBE buffer.

-

Perform electrophoresis. The catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.

-

Stain the gel and visualize the DNA bands.

-

Quantify the amount of decatenated DNA to determine the IC50 value of this compound.[1][2]

References

- 1. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Activities and Inhibitory Effects of this compound (DU-6859a) and Its Optical Isomers against Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. inspiralis.com [inspiralis.com]

In vitro activity of Sitafloxacin against clinical isolates

An In-Depth Technical Guide on the In Vitro Activity of Sitafloxacin Against Clinical Isolates

Introduction

This compound is a fourth-generation fluoroquinolone antibiotic characterized by its broad spectrum of in vitro activity against a wide array of Gram-positive, Gram-negative, and anaerobic bacteria, as well as atypical pathogens.[1][2][3] Approved for clinical use in Japan, it is prescribed for various infections, including those of the respiratory and urinary tracts.[1][4] this compound's chemical structure, featuring a fluorocyclopropyl group and a chlorine substitution, enhances its properties, contributing to its potent antibacterial effects, even against strains resistant to other fluoroquinolones.[3][5][6] This guide provides a comprehensive overview of this compound's in vitro activity, detailing its mechanism of action, the experimental protocols for its evaluation, and a summary of its efficacy against a multitude of clinical isolates.

Mechanism of Action

Like other fluoroquinolones, this compound's bactericidal activity stems from its ability to inhibit essential bacterial enzymes involved in DNA replication and transcription: DNA gyrase and topoisomerase IV.[7][8][9] These enzymes are crucial for managing DNA topology, such as supercoiling and the separation of interlinked daughter chromosomes after replication.[3][9]

This compound interferes with this process by binding to the enzyme-DNA complex, which stabilizes the transient double-strand breaks created by the enzymes.[3][6] This action prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks, the blockage of DNA replication and transcription, and ultimately, bacterial cell death.[3][6][9] A key feature of this compound is its balanced inhibition of both DNA gyrase and topoisomerase IV, which is believed to contribute to its potent activity and potentially reduce the development of resistance.[1][3]

Experimental Protocols for In Vitro Susceptibility Testing

The in vitro activity of this compound is primarily quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Standardized methods, as described by organizations like the Clinical and Laboratory Standards Institute (CLSI), are employed to ensure reproducibility and comparability of results.

Broth Microdilution Method

This is a widely used method for determining MIC values.[10][11]

-

Preparation: A series of two-fold dilutions of this compound are prepared in a liquid growth medium (e.g., cation-adjusted Mueller-Hinton broth) in microtiter plates.[10][11]

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (typically 5 x 10^5 colony-forming units [CFU]/mL).[10][11] For fastidious organisms like Streptococcus spp., supplemented media is used.[10][11]

-

Incubation: The plates are incubated under specific conditions (e.g., 35°C for 20-24 hours).[10][11] For anaerobic bacteria, incubation occurs in an anaerobic environment for 48 hours using appropriate media like Wilkins-Chalgren broth.[10][11]

-

Reading: The MIC is recorded as the lowest concentration of this compound that shows no visible turbidity.

Agar Dilution Method

This method is considered a reference standard for MIC determination.

-

Preparation: this compound is incorporated into an agar medium (e.g., Mueller-Hinton agar) at various concentrations. The agar is then poured into petri dishes.

-

Inoculation: A standardized bacterial inoculum is spotted onto the surface of the agar plates.

-

Incubation: Plates are incubated under conditions appropriate for the test organism.

-

Reading: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar.

Disk Diffusion Method

This method provides a qualitative or semi-quantitative measure of susceptibility.[12][13]

-

Preparation: A standardized bacterial inoculum is swabbed uniformly across the surface of an agar plate.

-

Application: A paper disk impregnated with a specific amount of this compound (e.g., 5-μg) is placed on the agar surface.[14]

-

Incubation: The plate is incubated under standard conditions.

-

Reading: The diameter of the zone of growth inhibition around the disk is measured. This zone diameter correlates with the MIC and is interpreted as susceptible, intermediate, or resistant based on established breakpoints.[14][15][16]

In Vitro Activity Data

This compound consistently demonstrates potent in vitro activity across a broad range of clinically significant bacteria. Its efficacy is often superior or comparable to other fluoroquinolones.[5][10] The following tables summarize the MIC₅₀ (concentration inhibiting 50% of isolates) and MIC₉₀ (concentration inhibiting 90% of isolates) values for this compound against various clinical isolates.

Table 1: In Vitro Activity of this compound against Gram-Positive Clinical Isolates

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Methicillin-Susceptible S. aureus (MSSA) | - | ≤0.03 | 0.25 | [17] |

| Methicillin-Resistant S. aureus (MRSA) | - | ≤0.03 | 2 | [17] |

| Methicillin-Susceptible CoNS (MSCNS) | - | ≤0.03 | 0.125 | [17] |

| Methicillin-Resistant CoNS (MRCNS) | - | 0.125 | 0.25 | [17] |

| Enterococcus faecalis | - | 0.25 | 2 | [17] |

| Streptococcus pneumoniae | - | 0.125 | 0.125 | [17] |

| Streptococcus milleri group | - | - | 0.06 | [1] |

CoNS: Coagulase-Negative Staphylococci

Table 2: In Vitro Activity of this compound against Gram-Negative Clinical Isolates

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Enterobacteriaceae | ||||

| Escherichia coli (Ciprofloxacin-Susceptible) | - | ≤0.03 | 0.06 | [17] |

| Klebsiella pneumoniae (Ciprofloxacin-Susceptible) | - | ≤0.03 | 0.125 | [17] |

| Enterobacter aerogenes | - | - | 1 | |

| Enterobacter cloacae | 258 | 0.06 | 0.5 | [11] |

| Citrobacter freundii | 108 | 0.03 | 0.12 | [11] |

| Serratia marcescens | 134 | 0.12 | 0.5 | [11] |

| Proteus mirabilis | 204 | 0.015 | 0.06 | [11] |

| Non-Fermenters | ||||

| Pseudomonas aeruginosa | 366 | - | - | [12] |

| Acinetobacter baumannii | 386 | - | - | [12] |

| Stenotrophomonas maltophilia | - | 0.25 | 1 | [18] |

| Burkholderia cepacia complex | - | 0.25 | 2 | [18] |

| Achromobacter xylosoxidans | - | 0.25 | 1 | [18] |

| Other Gram-Negative Bacteria | ||||

| Haemophilus influenzae | - | ≤0.015 | 0.06 | |

| Moraxella catarrhalis | - | ≤0.015 | ≤0.015 | [17] |

Table 3: In Vitro Activity of this compound against Anaerobic and Tuberculous Clinical Isolates

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Bacteroides fragilis | - | 0.25 | 0.5 | [17] |

| Multidrug-Resistant M. tuberculosis (MDR-TB) | 35 | 0.0625 | 0.0625 | [19] |

| Pre-Extensively Drug-Resistant M. tuberculosis (Pre-XDR-TB) | 30 | 0.25 | 0.5 | [19] |

| Extensively Drug-Resistant M. tuberculosis (XDR-TB) | 30 | 0.25 | 0.5 | [19] |

Activity Against Resistant Pathogens

A significant advantage of this compound is its potent activity against bacteria that have developed resistance to other antibiotics, including other fluoroquinolones.

-

Ciprofloxacin-Resistant Strains: this compound often retains activity against ciprofloxacin-resistant Gram-negative bacteria. For these strains, the MIC₅₀ and MIC₉₀ of this compound were reported to be at least three dilution steps lower than those of ciprofloxacin.[10][11] One study found that 68.62% of ciprofloxacin-resistant E. coli isolates were susceptible to this compound.[13]

-

ESBL-Producing Strains: this compound demonstrates activity against extended-spectrum β-lactamase (ESBL)-producing E. coli and K. pneumoniae.[12][20] In one study, the susceptibility rates for ESBL-producing E. coli and K. pneumoniae were 68.26% and 50%, respectively.[13]

-

MRSA: this compound shows notable activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC₉₀ of 2 mg/L.[17] It was reported to be active against 51% of MRSA isolates in another study.[20]

-

Drug-Resistant M. tuberculosis: this compound exhibits excellent in vitro activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, with significantly lower MIC values compared to older fluoroquinolones.[19] All XDR-TB strains tested in one study were susceptible to this compound.[19]

Conclusion

This compound is a potent fourth-generation fluoroquinolone with a broad spectrum of in vitro activity against a diverse range of clinically important pathogens. It demonstrates excellent efficacy against Gram-positive cocci, Enterobacteriaceae, non-fermenting Gram-negative bacilli, and anaerobic bacteria.[1] Its balanced inhibition of DNA gyrase and topoisomerase IV contributes to its high potency. Critically, this compound retains significant activity against many multidrug-resistant strains, including MRSA, ESBL-producing organisms, and drug-resistant M. tuberculosis, positioning it as a valuable therapeutic option in an era of increasing antimicrobial resistance.[19][20] The comprehensive in vitro data underscores the potential of this compound in the management of various bacterial infections.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: in bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sitamax | 50 mg | Tablet | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 5. Efficacy and Safety of this compound in the Treatment of Acute Bacterial Infection: A Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is this compound Fumarate used for? [synapse.patsnap.com]

- 8. youtube.com [youtube.com]

- 9. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 10. In Vitro Activities of this compound (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. In vitro Activity of this compound and Other Antibiotics against Bacterial Isolates from HRH Princess Maha Chakri Sirindhorn Medical Center, Srinakharinwirot University and Samitivej Sukhumvit Hospital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jmatonline.com [jmatonline.com]

- 14. thaiscience.info [thaiscience.info]

- 15. The Journal of the Medical Association of Thailand (J Med Assoc Thai) [jmatonline.com]

- 16. In vitro susceptibility test of this compound against resistant gram-negative bacilli isolated from Thai patients by disk diffusion method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparative activities of this compound against recent clinical isolates in hospitals across China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antimicrobial activities of this compound and comparators against the clinical isolates of less common nonfermenting Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In Vitro Activity and MIC of this compound against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis Isolated in Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparative in vitro activity of this compound against bacteria isolated from Thai patients with urinary tract infections and lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Sitafloxacin's Efficacy Against Multidrug-Resistant Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) pathogens constitutes a formidable challenge to global public health. Sitafloxacin, a fourth-generation fluoroquinolone, has emerged as a potent antimicrobial agent with a broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics. This technical guide provides an in-depth analysis of this compound's effectiveness against key MDR pathogens, supported by quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and relevant experimental workflows.

Introduction

This compound distinguishes itself from other fluoroquinolones through its balanced inhibition of both DNA gyrase and topoisomerase IV, the essential enzymes responsible for bacterial DNA replication and transcription.[1][2] This dual-targeting mechanism may contribute to a lower propensity for resistance development.[1] The agent has demonstrated notable potency against a range of clinically significant MDR pathogens, making it a valuable tool in the infectious disease armamentarium.[3][4][5][6]

In Vitro Efficacy of this compound Against Multidrug-Resistant Pathogens

The in vitro activity of this compound has been extensively evaluated against a diverse panel of MDR clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a comparative overview of this compound's potency. MIC values, the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, are a critical measure of an antibiotic's effectiveness.

Data Presentation

Table 1: In Vitro Activity of this compound Against Multidrug-Resistant Gram-Positive Pathogens

| Pathogen | Resistance Profile | This compound MIC Range (μg/mL) | This compound MIC₅₀ (μg/mL) | This compound MIC₉₀ (μg/mL) | Comparator MIC₉₀ (μg/mL) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≤0.03 - 2 | ≤0.03 | 2 | Levofloxacin: >8 |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 0.25 - 2 | 0.25 | 2 | Levofloxacin: >16 |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | - | - | - | - |

Data compiled from multiple sources.[3][7]

Table 2: In Vitro Activity of this compound Against Multidrug-Resistant Gram-Negative Pathogens

| Pathogen | Resistance Profile | This compound MIC Range (μg/mL) | This compound MIC₅₀ (μg/mL) | This compound MIC₉₀ (μg/mL) | Comparator MIC₉₀ (μg/mL) |

| Escherichia coli | ESBL-Producing | ≤0.03 - >32 | 1 | >32 | Ciprofloxacin: >32 |

| Klebsiella pneumoniae | ESBL-Producing | ≤0.03 - >32 | 0.5 | >32 | Ciprofloxacin: >32 |

| Pseudomonas aeruginosa | Carbapenem-Resistant | 0.25 - >32 | 4 | 16 | Ciprofloxacin: >32 |

| Acinetobacter baumannii | Carbapenem-Resistant | ≤0.06 - 8 | 1-2 | 2-8 | Ciprofloxacin: >128 |

Data compiled from multiple sources.[2][4][6][8][9][10]

Mechanism of Action and Resistance

This compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, repair, and recombination.[2] By forming a stable complex with the enzyme-DNA intermediate, this compound traps the enzymes and leads to double-strand DNA breaks, ultimately causing cell death.[11]

Resistance to fluoroquinolones primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[1] Efflux pumps that actively transport the drug out of the bacterial cell also contribute to resistance. This compound has shown activity against some strains with mutations that confer resistance to other fluoroquinolones.[1]

Visualizing the Mechanism of Action

Caption: this compound inhibits DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Experimental Protocols

Accurate determination of in vitro susceptibility is paramount for both clinical and research purposes. The following are standardized protocols for key assays used to evaluate the efficacy of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (CLSI Guideline)

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this procedure.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.

Detailed Steps:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

-

Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: Incubate the inoculated plates in ambient air at 35 ± 2°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination (EUCAST Guideline)

The agar dilution method is another reference method for MIC determination, with guidelines provided by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Detailed Steps:

-

Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing serial two-fold dilutions of this compound.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Using a multipoint inoculator, spot-inoculate the bacterial suspension onto the surface of each agar plate.

-

Incubation: Incubate the plates at 35 ± 1°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar.[12]

Time-Kill Curve Analysis

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Caption: Workflow for conducting a time-kill curve analysis.

Detailed Steps:

-

Inoculum Preparation: Grow a bacterial culture to the logarithmic phase and dilute to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Antibiotic Addition: Add this compound at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC) to the bacterial cultures. A growth control with no antibiotic is included.

-

Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove aliquots from each culture.

-

Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is generally considered bactericidal.[13]

In Vivo Efficacy

Animal models of infection are crucial for evaluating the in vivo efficacy of new antimicrobial agents. This compound has demonstrated efficacy in various murine infection models, including those caused by MDR pathogens.

-

Murine Pneumonia Model: In a mouse model of pneumonia caused by methicillin-resistant Staphylococcus aureus (MRSA), this compound treatment has been shown to significantly reduce the bacterial load in the lungs compared to untreated controls.[3][12]

-

Intra-abdominal Infection Model: In experimental intra-abdominal infections in mice caused by extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, this compound has shown therapeutic efficacy.[14]

Clinical Efficacy in Infections Caused by Multidrug-Resistant Pathogens

Clinical trials have demonstrated the efficacy and safety of this compound in the treatment of various bacterial infections.

-

Complicated Urinary Tract Infections (cUTIs): In a randomized clinical trial involving patients with cUTIs, oral this compound was found to be as effective and safe as levofloxacin, with high clinical cure and bacterial eradication rates.[15] For patients with complicated UTIs caused by MDR bacteria, this compound has shown promise as an alternative therapeutic agent.[16]

-

Respiratory Tract Infections: this compound has shown comparable cure rates to other fluoroquinolones and imipenem in the treatment of community-acquired pneumonia.[2] It is considered a promising option for respiratory infections, especially when first-line treatments fail.[2]

-

Infections by VRE and MRSA: In a study of patients with serious systemic infections caused by vancomycin-resistant enterococci (VRE) or MRSA where glycopeptide treatment had failed, this compound showed effectiveness in a subset of patients.[7]

Conclusion

This compound exhibits potent in vitro activity against a broad range of multidrug-resistant pathogens, including MRSA, VRE, ESBL-producing Enterobacteriaceae, and carbapenem-resistant Acinetobacter baumannii. Its dual-targeting mechanism of action and efficacy in preclinical and clinical studies underscore its potential as a valuable therapeutic option for infections caused by these challenging organisms. Continued surveillance of its activity and further clinical evaluation in the context of specific MDR infections are warranted.

References

- 1. Comparative in vitro activity of this compound against bacteremic isolates of carbapenem resistant Acinetobacter baumannii complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Establishing this compound Epidemiological Cut-off Values (ECOFFs) for Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and Safety of this compound in the Treatment of Acute Bacterial Infection: A Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro Activity of this compound and Other Antibiotics against Bacterial Isolates from HRH Princess Maha Chakri Sirindhorn Medical Center, Srinakharinwirot University and Samitivej Sukhumvit Hospital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound in the treatment of patients with infections caused by vancomycin-resistant enterococci and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jmatonline.com [jmatonline.com]

- 9. Antibacterial Activities and Inhibitory Effects of this compound (DU-6859a) and Its Optical Isomers against Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. actascientific.com [actascientific.com]

- 14. Fluoroquinolones for intra-abdominal infection | Infection Update [infectweb.com]

- 15. A randomized, active-controlled, multicentre clinical trial to evaluate the efficacy and safety of oral this compound versus levofloxacin in Chinese adults with acute uncomplicated or complicated urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Chemical Structure of Sitafloxacin Fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitafloxacin, a fourth-generation fluoroquinolone antibiotic, exhibits broad-spectrum activity against a wide array of Gram-positive, Gram-negative, and anaerobic bacteria. Its efficacy, particularly against multi-drug resistant strains, has made it a subject of significant interest in the field of infectious disease research. This technical guide provides a comprehensive overview of the chemical structure of this compound and its fumarate salt, detailing its physicochemical properties, synthesis, and analytical characterization.

Chemical Structure and Nomenclature

This compound is a complex molecule characterized by a fluorinated quinolone core. The IUPAC name for this compound is 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid.[1] The molecule is often used in its hydrated form or as a salt to improve its pharmaceutical properties.

This compound fumarate is the salt formed between this compound and fumaric acid. Fumaric acid, with the IUPAC name (2E)-But-2-enedioic acid, is a dicarboxylic acid that acts as a counterion to the basic nitrogen on the this compound molecule.[2]

Table 1: Chemical Identity of this compound and Fumaric Acid

| Property | This compound | Fumaric Acid |

| Molecular Formula | C₁₉H₁₈ClF₂N₃O₃[1] | C₄H₄O₄[2] |

| Molecular Weight | 409.8 g/mol [1] | 116.07 g/mol |

| CAS Number | 127254-12-0[1] | 110-17-8 |

Physicochemical Properties

The physicochemical properties of this compound and its salts are crucial for its formulation and bioavailability.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Predicted pKa | 6.39 ± 0.50 | [3] |

| Solubility | DMF: slightly soluble; DMSO: slightly soluble; Methanol: slightly soluble; Water: Insoluble | [3][4] |

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9] These enzymes are critical for bacterial DNA replication, repair, and recombination. By targeting both enzymes, this compound disrupts these vital cellular processes, leading to bacterial cell death.

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a generalized protocol based on information from patent literature.[10][11][12]

Workflow for this compound Synthesis

References

- 1. This compound | C19H18ClF2N3O3 | CID 461399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 127254-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. What is this compound Fumarate used for? [synapse.patsnap.com]

- 10. CN103524487A - this compound preparation method - Google Patents [patents.google.com]

- 11. CN103360310A - this compound intermediate, preparation method of this compound and this compound pharmaceutical composition - Google Patents [patents.google.com]

- 12. WO2017190609A1 - Method for preparing efficiently synthetic this compound intermediate (7s)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate - Google Patents [patents.google.com]

Initial Studies on the Broad-Spectrum Activity of Sitafloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies on the broad-spectrum antibacterial activity of Sitafloxacin. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource on the foundational in vitro data and experimental methodologies that have characterized the efficacy of this fluoroquinolone antibiotic.

Introduction

This compound is a fourth-generation fluoroquinolone that has demonstrated potent in vitro activity against a wide array of clinically significant pathogens.[1][2][3][4][5] Its spectrum of activity encompasses Gram-positive, Gram-negative, and anaerobic bacteria, including many strains resistant to other classes of antibiotics.[3][4][6] This guide summarizes the key findings from early research, focusing on quantitative measures of its antibacterial potency and the experimental protocols used to derive this data.

Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the DNA, a process crucial for relieving torsional stress during DNA replication and transcription.

-

Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the primary enzyme responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for proper segregation into daughter cells.

By forming a stable complex with both the enzyme and the bacterial DNA, this compound traps the topoisomerases in their cleavage-competent state. This leads to the accumulation of double-stranded DNA breaks, ultimately resulting in the inhibition of essential cellular processes and bacterial cell death.

In Vitro Broad-Spectrum Activity of this compound

The following tables summarize the in vitro activity of this compound against a range of clinically relevant bacteria, as determined by the minimum inhibitory concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates. Data is compiled from various initial studies.

Gram-Positive Bacteria

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus (MSSA) | - | ≤0.03 - 0.25 | ≤0.03 | 0.5 | [1][7] |

| Staphylococcus aureus (MRSA) | - | ≤0.03 - 2 | ≤0.03 | 2 | [7] |

| Streptococcus pneumoniae | - | - | 0.125 | 0.125 | [7] |

| Streptococcus pyogenes | - | - | - | 0.06 | [1] |

| Enterococcus faecalis | - | - | 0.25 | 2 | [1][7] |

Gram-Negative Bacteria

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Escherichia coli | 411 | - | - | 1 | [2][4] |

| Klebsiella pneumoniae | - | - | ≤0.03 | 0.125 | [7] |

| Pseudomonas aeruginosa | - | - | - | 4 | [1] |